6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]
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Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chlorine atom at the 6th position of the indole ring and an oxolane ring fused to the indole moiety. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Spirocyclization: The spirocyclic oxolane ring is introduced through a cyclization reaction involving an appropriate diol or epoxide precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence cellular signaling pathways, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Similar spirocyclic structure with a pyrrolidinone ring instead of an oxolane ring.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-thione: Contains a thione group in place of the oxolane ring.
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its oxolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxolane ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H12ClNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
OFPLDKXGMAPDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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